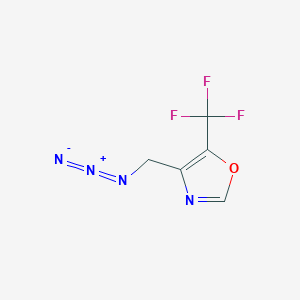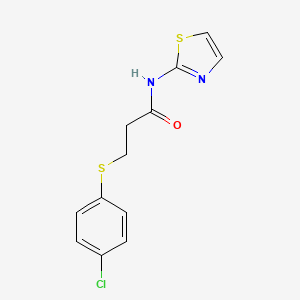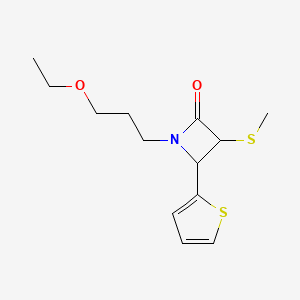
1-(3-Ethoxypropyl)-3-(methylsulfanyl)-4-(thiophen-2-yl)azetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Ethoxypropyl)-3-(methylsulfanyl)-4-(thiophen-2-yl)azetidin-2-one is a chemical compound that is widely used in scientific research. It is a member of the azetidinone family of compounds, which are known for their therapeutic potential in a variety of diseases.
Wirkmechanismus
The mechanism of action of 1-(3-Ethoxypropyl)-3-(methylsulfanyl)-4-(thiophen-2-yl)azetidin-2-one is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, which are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific disease or condition being treated. For example, in cancer cells, this compound has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In Alzheimer's disease, it has been studied for its potential to prevent the formation of beta-amyloid plaques, which are believed to play a role in the development of the disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(3-Ethoxypropyl)-3-(methylsulfanyl)-4-(thiophen-2-yl)azetidin-2-one in lab experiments is its high potency and specificity. This compound has been shown to have a high affinity for certain enzymes and proteins, which makes it an ideal candidate for studying their activity in vitro. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the study of 1-(3-Ethoxypropyl)-3-(methylsulfanyl)-4-(thiophen-2-yl)azetidin-2-one. Some of these include:
1. Further studies on the mechanism of action of this compound and its potential use in the treatment of various diseases.
2. Development of new derivatives of this compound with improved potency and specificity.
3. Investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases.
4. Development of new methods for the synthesis of this compound, which could make it more accessible for scientific research.
5. Studies on the potential toxicity of this compound and its effects on the environment.
Conclusion:
In conclusion, this compound is a chemical compound that has shown great promise in scientific research. Its potential therapeutic applications, mechanism of action, and biochemical and physiological effects make it an ideal candidate for further study. However, more research is needed to fully understand the potential of this compound and its limitations.
Synthesemethoden
The synthesis of 1-(3-Ethoxypropyl)-3-(methylsulfanyl)-4-(thiophen-2-yl)azetidin-2-one is a multistep process that involves the reaction of various chemical reagents. The detailed procedure for the synthesis of this compound is beyond the scope of this paper; however, it is worth mentioning that the synthesis of this compound requires expertise in organic chemistry and the use of specialized equipment.
Wissenschaftliche Forschungsanwendungen
1-(3-Ethoxypropyl)-3-(methylsulfanyl)-4-(thiophen-2-yl)azetidin-2-one has been extensively studied for its potential therapeutic applications. It has been shown to have antimicrobial, antifungal, and anticancer properties. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
1-(3-ethoxypropyl)-3-methylsulfanyl-4-thiophen-2-ylazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S2/c1-3-16-8-5-7-14-11(10-6-4-9-18-10)12(17-2)13(14)15/h4,6,9,11-12H,3,5,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFQXQQPFOXGSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(C(C1=O)SC)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2824683.png)


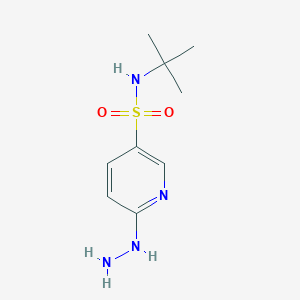


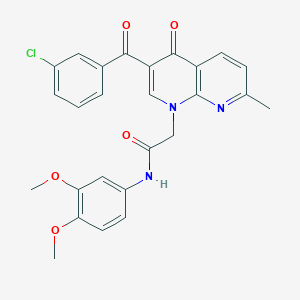
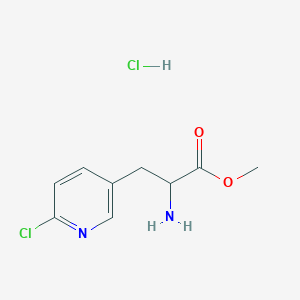
![2-(3-chloro-4-fluoroanilino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2824696.png)
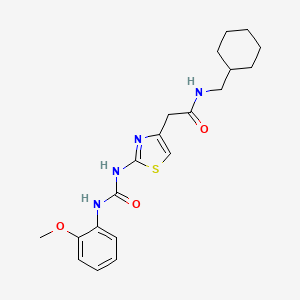
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-methylbenzenesulfonamide](/img/structure/B2824699.png)
